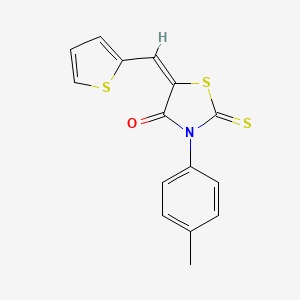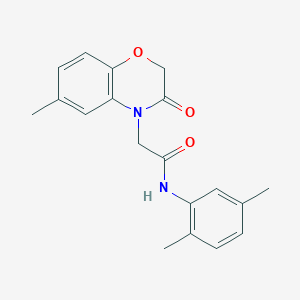![molecular formula C16H18BrN3O3S B4648254 N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4648254.png)
N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
説明
N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, also known as BPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPPG is a small molecule that has been synthesized by several methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C, which are involved in cell signaling pathways. This compound has also been shown to modulate the activity of certain receptors, such as G protein-coupled receptors and ion channels, which are involved in the transmission of signals between cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. This compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. This compound has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition. This compound has also been shown to enhance the release of certain neurotransmitters, such as acetylcholine, which is involved in learning and memory.
実験室実験の利点と制限
N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields of research. However, there are also some limitations to the use of this compound in lab experiments. This compound can be expensive to synthesize, and it may not be readily available in some research settings. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for the research and development of N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide. One potential direction is the further exploration of its potential applications in cancer research, particularly in the development of new cancer therapies. Another potential direction is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs and therapies.
科学的研究の応用
N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been shown to inhibit the proliferation of cancer cells by suppressing the activity of certain enzymes that are involved in cell division.
Another potential application of this compound is in the field of neuroscience. This compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition. This compound has also been shown to enhance the release of certain neurotransmitters, such as acetylcholine, which is involved in learning and memory.
特性
IUPAC Name |
N-(2-bromophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c1-19(2)24(22,23)20(13-8-4-3-5-9-13)12-16(21)18-15-11-7-6-10-14(15)17/h3-11H,12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTPPPDISYKYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-methylphenyl)-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4648171.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B4648177.png)
![4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4648183.png)
![2-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4648191.png)
![dimethyl 5-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4648194.png)
![ethyl {2-[({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4648203.png)


![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(3-bromophenyl)amino]acrylonitrile](/img/structure/B4648224.png)
![1-(2-ethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4648225.png)

![2-[(4-methylphenyl)amino]-2,4,5-triphenyl-4-cyclopentene-1,3-dione](/img/structure/B4648239.png)
![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(4-methoxybenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4648246.png)

